Atr-IN-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H22N6O3S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-7-methylsulfonylthieno[3,2-d]pyrimidin-2-yl]benzimidazol-2-amine |
InChI |
InChI=1S/C20H22N6O3S2/c1-12-10-29-9-8-25(12)18-17-16(15(11-30-17)31(3,27)28)23-20(24-18)26-14-7-5-4-6-13(14)22-19(26)21-2/h4-7,11-12H,8-10H2,1-3H3,(H,21,22)/t12-/m1/s1 |
InChI Key |
ILKWBAFOIJQVMU-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
Origin of Product |
United States |
Foundational & Exploratory
Atr-IN-23 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Atr-IN-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also identified as Compound 34, is a highly potent and selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] As a pivotal regulator of the DNA Damage Response (DDR), ATR kinase is essential for maintaining genomic integrity, particularly in response to replication stress.[3][4] Inhibition of ATR by this compound disrupts critical cell cycle checkpoints and DNA repair pathways, leading to synthetic lethality in cancer cells characterized by specific DDR deficiencies or high levels of endogenous replication stress. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways associated with this compound.
Core Mechanism of Action
ATR is a serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[4][5] Its primary role is to detect and respond to single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate during replication fork stalling or DNA damage repair.[3]
The mechanism of action of this compound is the direct and selective inhibition of the kinase activity of ATR. By binding to the ATP-binding site of the ATR kinase domain, this compound prevents the phosphorylation of key downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[5][6]
The functional consequences of this inhibition are profound:
-
Abrogation of Cell Cycle Checkpoints: Activated ATR-Chk1 signaling is crucial for inducing cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[4][7] this compound overrides these checkpoints, forcing cells with damaged DNA to enter mitosis prematurely.[3] This leads to catastrophic genomic instability and mitotic failure.
-
Impairment of DNA Repair: ATR signaling promotes the repair of damaged DNA, in part by facilitating homologous recombination (HR).[8] By inhibiting ATR, this compound compromises the cell's ability to repair DNA lesions, leading to an accumulation of damage.
-
Induction of Synthetic Lethality: Many cancer cells have defects in other DDR pathways (e.g., mutations in ATM or p53) and exhibit high levels of replication stress due to oncogene activity.[3][9] These cells become critically dependent on the ATR pathway for survival.[10] this compound exploits this dependency, proving selectively lethal to cancer cells while having a lesser effect on healthy cells with intact DDR pathways.[10]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound, demonstrating its potency and efficacy in both biochemical and cellular contexts.
Table 1: Biochemical and Cellular Potency
| Assay Type | Target/Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Biochemical Assay | ATR Kinase | IC50 | 1.5 nM | [1][2] |
| Cell Proliferation | LoVo (colorectal cancer) | IC50 | 0.073 µM | [1] |
| Cell Proliferation | HT-29 (colorectal cancer) | IC50 | 0.161 µM |[1] |
Table 2: In Vivo Efficacy
| Model | Treatment | Metric | Value | Reference |
|---|
| BALB/c Nude Mice (LoVo Xenograft) | 50 mg/kg (p.o., twice daily for 21 days) | Tumor Growth Inhibition (TGI) | 55% |[1] |
Signaling Pathways and Logical Workflows
Visualizations created using Graphviz (DOT language) illustrate the core signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Caption: ATR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing ATR inhibition via Western blot of p-Chk1.
Experimental Protocols
The following are representative protocols for key experiments used to characterize ATR inhibitors like this compound. These are generalized methods and may require optimization for specific cell lines and laboratory conditions.
Cell Viability / Antiproliferation Assay (MTT-based)
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., LoVo, HT-29) in 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8][11] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][11]
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log-concentration of this compound and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[12]
Western Blot for Chk1 Phosphorylation
This protocol is used to confirm the inhibition of ATR kinase activity within cells by measuring the phosphorylation status of its direct substrate, Chk1 (at Ser345).[13]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).[7] To robustly induce ATR activity, cells can be co-treated with a DNA-damaging agent like hydroxyurea (2 mM) or UV radiation.[6]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[6]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Chk1 (p-Chk1 Ser345).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Re-probe the membrane with an antibody for total Chk1 and a loading control (e.g., β-actin or GAPDH) to normalize the p-Chk1 signal and confirm equal protein loading. A decrease in the p-Chk1/total Chk1 ratio indicates effective ATR inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Atr-IN-23 and Synthetic Lethality in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. A key concept within this field is synthetic lethality, where the inhibition of a specific DDR protein is selectively lethal to cancer cells harboring a deficiency in a parallel DDR pathway. This guide focuses on Atr-IN-23, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The core of this document will explore the mechanism of action of this compound and its application in inducing synthetic lethality, particularly in cancers with deficiencies in the Ataxia Telangiectasia Mutated (ATM) protein. This guide provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways pertinent to the therapeutic potential of this compound.
The ATR/ATM Signaling Axis in DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include ATM and ATR.
-
ATM (Ataxia Telangiectasia Mutated) is primarily activated by DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream targets, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.
-
ATR (Ataxia Telangiectasia and Rad3-related) responds to a broader range of DNA lesions, most notably single-stranded DNA (ssDNA) regions that arise from replication stress or the processing of DSBs. ATR activation, in concert with its binding partner ATRIP, leads to the phosphorylation of CHK1, a key effector kinase that promotes cell cycle arrest and stabilizes replication forks.
In many cancer types, mutations or deletions in the ATM gene lead to a deficient DSB response. These cancer cells become heavily reliant on the ATR signaling pathway to cope with DNA damage and replication stress, creating a state of "oncogene-induced replication stress". This dependency forms the basis of a synthetic lethal strategy, where the pharmacological inhibition of ATR can selectively eliminate ATM-deficient cancer cells while sparing normal, ATM-proficient cells.
Signaling Pathway Diagram
This compound: A Potent and Selective ATR Inhibitor
This compound is a thieno[3,2-d]pyrimidine derivative identified as a potent and selective inhibitor of ATR kinase. Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of ATR, thereby preventing the phosphorylation of its downstream substrates and disrupting the ATR-mediated DDR pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency and Antiproliferative Activity of this compound
| Parameter | Value | Cell Line | Notes |
| ATR Kinase IC50 | 1.5 nM | - | Biochemical assay. |
| Antiproliferative IC50 | 0.073 µM | LoVo (Colon Cancer) | Cell viability assay. |
| Antiproliferative IC50 | 0.161 µM | HT-29 (Colon Cancer) | Demonstrates synthetic lethality. |
Table 2: In Vivo Efficacy and Toxicology of this compound
| Parameter | Value | Animal Model | Dosing Regimen |
| Tumor Growth Inhibition (TGI) | 55% | BALB/c nude mice | 50 mg/kg, p.o., b.i.d. for 21 days. |
| Acute Toxicity (Maximum Tolerated Dose) | >2000 mg/kg | ICR mice | Single dose. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
ATR Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the ATR kinase.
-
Methodology:
-
A recombinant human ATR protein is used in a kinase reaction buffer.
-
A specific peptide substrate for ATR is included in the reaction mixture.
-
This compound is serially diluted and added to the reaction wells.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the remaining ATP.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Cell Viability/Antiproliferation Assay
-
Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.
-
Methodology (MTT Assay Example):
-
Cancer cells (e.g., LoVo, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is serially diluted in culture medium and added to the cells.
-
Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Western Blotting for DDR Pathway Modulation
-
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of ATR downstream targets.
-
Methodology:
-
Cancer cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activation, in the presence or absence of this compound.
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key DDR proteins (e.g., phospho-CHK1, total CHK1, γH2AX, and a loading control like β-actin).
-
The membrane is then incubated with corresponding secondary antibodies conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of human cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is formulated (e.g., in 10% DMSO, 10% Solutol, 80% saline) and administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a potent and selective ATR inhibitor that has demonstrated promising preclinical activity, particularly in the context of synthetic lethality with ATM deficiency. The data presented in this guide underscore the therapeutic potential of targeting the ATR pathway in appropriately selected patient populations. Future research should focus on expanding the evaluation of this compound in a broader range of ATM-deficient cancer models, investigating mechanisms of resistance, and exploring rational combination strategies to further enhance its anti-tumor efficacy. The continued development of this compound and other ATR inhibitors holds significant promise for advancing precision oncology.
The Disruption of Cell Cycle Checkpoints by ATR Inhibition: A Technical Guide to the Effects of Atr-IN-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and a key component of cell cycle checkpoint control. Its role in maintaining genomic integrity, particularly in cancer cells which often exhibit a defective G1 checkpoint and increased reliance on the S and G2/M checkpoints, has made it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of ATR inhibitors, with a focus on the cellular consequences of treatment with compounds like Atr-IN-23, on cell cycle progression. We will delve into the core signaling pathways, present quantitative data from representative ATR inhibitors, and provide detailed experimental protocols for the key assays used to evaluate these effects.
Introduction to ATR and Cell Cycle Checkpoints
ATR is a serine/threonine-protein kinase that plays a central role in the cellular response to DNA damage and replication stress.[1][2] In the event of single-stranded DNA (ssDNA) breaks or stalled replication forks, ATR is activated and initiates a signaling cascade to arrest the cell cycle, allowing time for DNA repair.[3] This response is crucial for preventing the propagation of damaged DNA to daughter cells.
The primary downstream effector of ATR in the cell cycle checkpoint pathway is the kinase Chk1.[4][5] Activated ATR phosphorylates and activates Chk1, which in turn phosphorylates and inactivates the Cdc25 family of phosphatases.[4][5] The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the master regulators of cell cycle progression. This ultimately leads to cell cycle arrest, most prominently at the G2/M transition.[6][7]
ATR inhibitors, such as this compound, are small molecules designed to block the kinase activity of ATR. By inhibiting ATR, these compounds prevent the activation of Chk1 and the subsequent inactivation of Cdc25. This abrogation of the cell cycle checkpoint forces cells with DNA damage to prematurely enter mitosis, a process that can lead to mitotic catastrophe and cell death, particularly in cancer cells that are heavily reliant on the ATR-mediated checkpoint for survival.[1][8]
Quantitative Effects of ATR Inhibition on Cell Cycle Distribution
The inhibition of ATR leads to distinct and quantifiable changes in the distribution of cells throughout the different phases of the cell cycle. The following tables summarize representative data from studies using the well-characterized ATR inhibitors AZD6738 and VE-821, which are expected to produce effects comparable to other potent ATR inhibitors like this compound.
Table 1: Effect of AZD6738 on Cell Cycle Distribution in Biliary Tract Cancer Cell Lines [1][9]
| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |
| SNU478 | Control (0 µM) | 55.3 | 28.1 | 16.6 |
| AZD6738 (0.1 µM) | 52.1 | 29.5 | 18.4 | |
| AZD6738 (0.5 µM) | 45.2 | 30.8 | 24.0 | |
| AZD6738 (1 µM) | 38.7 | 32.4 | 28.9 | |
| SNU869 | Control (0 µM) | 60.2 | 25.4 | 14.4 |
| AZD6738 (0.1 µM) | 58.1 | 26.9 | 15.0 | |
| AZD6738 (0.5 µM) | 50.3 | 28.7 | 21.0 | |
| AZD6738 (1 µM) | 42.1 | 31.5 | 26.4 |
Data represents the percentage of cells in each phase of the cell cycle after 3 days of treatment. A clear dose-dependent increase in the G2/M population is observed in these sensitive cell lines.
Table 2: Inhibitory Concentrations of VE-821 in Gastric Cancer Cell Lines [8]
| Cell Line | IC50 of VE-821 (72h) |
| AGS | 13.7 µM |
| MKN-45 | 11.3 µM |
IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50% after 72 hours of treatment.
Signaling Pathways and Experimental Workflows
The ATR-Chk1 Signaling Pathway
The canonical ATR-Chk1 signaling pathway is a primary regulator of the G2/M checkpoint. The following diagram illustrates this pathway and the point of intervention for ATR inhibitors.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines a typical experimental workflow for assessing the effect of an ATR inhibitor on the cell cycle using flow cytometry.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 60-mm dishes at a density that will ensure they are in the exponential growth phase and approximately 70% confluent at the time of harvesting.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (e.g., DMSO) to the cell culture medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
Flow Cytometry for Cell Cycle Analysis
This protocol is for the analysis of DNA content using propidium iodide (PI) staining.[10][11][12]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution (50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets.
-
Generate a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Western Blotting for Checkpoint Proteins
This protocol is for the detection of total and phosphorylated forms of key checkpoint proteins like Chk1 and Cdc25.[5][13][14][15][16][17]
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Membrane Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-Chk1, anti-total Chk1, anti-Cdc25) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The inhibition of ATR with small molecules like this compound represents a promising strategy in cancer therapy. By abrogating the G2/M cell cycle checkpoint, these inhibitors can selectively induce lethality in cancer cells with underlying DNA damage or replication stress. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the cellular effects of ATR inhibitors and to further explore their therapeutic potential. A thorough understanding of the impact of these compounds on cell cycle checkpoints is essential for their continued development and clinical application.
References
- 1. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 2. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 3. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. igbmc.fr [igbmc.fr]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Atr-IN-23 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Atr-IN-23, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in preclinical research settings.
Product Information and Properties
This compound is a highly selective inhibitor of ATR kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1] It has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with existing deficiencies in other DDR pathways, such as ATM-deficient tumors.[2]
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 458.56 g/mol | [1][3] |
| Molecular Formula | C₂₀H₂₂N₆O₃S₂ | [3] |
| Target | ATR Kinase | [1] |
| IC₅₀ (ATR Kinase) | 1.5 nM | [1][4] |
| Appearance | Solid |[3] |
Mechanism of Action: ATR Signaling Pathway
ATR is a primary sensor of single-stranded DNA (ssDNA), which forms as a result of replication stress or during the processing of other forms of DNA damage.[5][6] Upon recruitment to ssDNA coated by Replication Protein A (RPA), ATR, in complex with its partner ATRIP, is activated.[5][6] Activated ATR then phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[7][8] This phosphorylation cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, collectively allowing the cell to resolve the DNA damage and maintain genomic integrity.[7][9] By inhibiting ATR, this compound prevents the phosphorylation of Chk1 and other substrates, abrogating the DDR and leading to the accumulation of DNA damage, which can result in cell death (apoptosis), particularly in cancer cells that are highly reliant on the ATR pathway for survival due to high replication stress or defects in other repair pathways.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 6. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with ATR-IN-23 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATR-IN-23 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1] ATR plays a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[2] Inhibition of ATR can lead to the collapse of replication forks, abrogation of cell cycle checkpoints, and ultimately, synthetic lethality in cancer cells with specific DNA repair defects or high levels of endogenous replication stress.[3][4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of ATR inhibitors like this compound. This technology allows for the precise quantification of drug-induced effects on cell cycle progression and apoptosis. These application notes provide detailed protocols for analyzing cell cycle distribution and apoptosis in cancer cell lines treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound functions by competitively binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting its catalytic activity.[1] This prevents the phosphorylation of downstream targets, most notably Chk1, which is a key transducer of the ATR-dependent signaling cascade.[2] The inhibition of the ATR-Chk1 pathway disrupts the S and G2/M cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a process known as mitotic catastrophe, which often culminates in apoptosis.[4][5]
Data Presentation
Due to the limited availability of published quantitative flow cytometry data specifically for this compound, the following tables present representative data from studies on other potent ATR inhibitors with similar mechanisms of action, such as AZD6738. This data illustrates the expected outcomes of ATR inhibition on cell cycle distribution and apoptosis.
Table 1: Representative Data for Cell Cycle Analysis of HT-29 Cells Treated with an ATR Inhibitor. This table summarizes the expected changes in cell cycle phase distribution following treatment with an ATR inhibitor. Data is presented as the percentage of cells in each phase.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.2 | 30.5 | 24.3 |
| ATR Inhibitor (0.5 µM) | 43.8 | 28.9 | 27.3 |
| DNA Damaging Agent (e.g., 5-FU) | 35.1 | 45.6 | 19.3 |
| ATR Inhibitor + DNA Damaging Agent | 20.7 | 25.1 | 54.2 |
Note: This is representative data based on the known effects of ATR inhibitors. Actual results may vary depending on the cell line, drug concentration, and experimental conditions.
Table 2: Representative Data for Apoptosis Analysis of HT-29 Cells Treated with an ATR Inhibitor. This table outlines the anticipated increase in apoptotic cells after treatment, as determined by Annexin V and Propidium Iodide (PI) staining.[6][7]
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 | 3.2 | 1.7 |
| ATR Inhibitor (0.5 µM) | 92.5 | 5.1 | 2.4 |
| DNA Damaging Agent (e.g., 5-FU) | 85.3 | 9.8 | 4.9 |
| ATR Inhibitor + DNA Damaging Agent | 65.7 | 20.4 | 13.9 |
Note: This is representative data. The synergistic effect of combining an ATR inhibitor with a DNA-damaging agent is expected to significantly increase the apoptotic population.
Mandatory Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
Materials:
-
Cancer cell lines (e.g., HT-29, LoVo)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
Drug Treatment: After allowing cells to adhere overnight, treat them with the desired concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle control (DMSO). For combination studies, a DNA-damaging agent can be added concurrently or sequentially.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide Staining
Materials:
-
Cancer cell lines (e.g., HT-29, LoVo)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting:
-
Carefully collect the culture medium (which may contain floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell concentration and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[8][9]
-
Use appropriate gating to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract IA11: Discovery and characterization of potent and selective inhibitors of ATR kinase as anti-cancer agents | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATF2 loss promotes 5-FU resistance in colon cancer cells via activation of the ATR-Chk1 damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining Protocol for Monitoring ATR Inhibition by Atr-IN-23
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) protein is a critical serine/threonine-protein kinase that acts as a master regulator of the DNA Damage Response (DDR).[1][2][3] It is activated by a broad spectrum of DNA damage, particularly single-stranded DNA (ssDNA) that forms at stalled replication forks or during DNA repair processes.[4][5][6] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, to coordinate cell cycle arrest, stabilize replication forks, and facilitate DNA repair.[1][7] Given that many cancer cells exhibit high levels of replication stress and rely on the ATR pathway for survival, ATR has become a key therapeutic target.[8][9]
Atr-IN-23 is a potent and selective small molecule inhibitor of ATR kinase activity, with a reported IC50 of 1.5 nM.[10] By inhibiting ATR, this compound prevents the phosphorylation and activation of downstream effectors like Chk1, leading to the accumulation of DNA damage and ultimately cell death, particularly in tumors with existing DDR defects.[8][10]
This application note provides a detailed protocol for immunofluorescence (IF) staining to monitor the pharmacodynamic effects of this compound in cultured cells. The primary biomarkers for assessing ATR inhibition are the phosphorylation of Chk1 at Serine 345 (a direct ATR substrate) and the phosphorylation of H2AX at Serine 139 (γH2AX), a marker for DNA double-strand breaks that can arise from replication fork collapse when the ATR pathway is compromised.[11][12]
Principle of the Assay
This protocol uses indirect immunofluorescence to visualize and quantify changes in key DDR proteins following treatment with this compound.
-
ATR Inhibition: Cells are treated with this compound to inhibit ATR kinase activity.
-
Biomarker Modulation: Inhibition of ATR is expected to cause a dose-dependent decrease in the phosphorylation of its direct substrate, Chk1 (pChk1).
-
Induction of DNA Damage: In cells undergoing replication stress (either endogenous or induced), ATR inhibition can lead to the collapse of replication forks, creating DNA double-strand breaks. This results in an increase in γH2AX foci.
-
Immunodetection: Specific primary antibodies are used to detect pChk1 and γH2AX. Fluorophore-conjugated secondary antibodies then bind to the primary antibodies, allowing for visualization and quantification by fluorescence microscopy. Nuclear counterstaining (e.g., with DAPI) is used to identify individual cells and nuclei for analysis.
ATR Signaling Pathway and Inhibition
The diagram below illustrates the central role of ATR in the replication stress response and the mechanism of action for this compound.
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 6. The ATR barrier to replication-born DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATR-IN-23 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of ATR-IN-23, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in combination with various chemotherapy agents. The protocols outlined below are based on established methodologies for evaluating ATR inhibitors and are intended to serve as a guide for researchers. While specific data for this compound is limited in publicly available literature, the provided data from other well-characterized ATR inhibitors such as VE-821, AZD6738 (Ceralasertib), and BAY 1895344 serve as a valuable reference for predicting synergistic effects and designing experiments.
Introduction to ATR Inhibition in Combination Therapy
ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, playing a central role in sensing and responding to replication stress and single-stranded DNA breaks. Cancer cells often exhibit increased reliance on the ATR pathway for survival due to oncogene-induced replication stress and defects in other DDR pathways, such as ATM. Inhibition of ATR can therefore selectively sensitize cancer cells to DNA-damaging chemotherapy agents, leading to synthetic lethality. This principle forms the basis for combining ATR inhibitors like this compound with agents such as PARP inhibitors, gemcitabine, and platinum-based compounds (e.g., cisplatin).
This compound in Combination with PARP Inhibitors
The combination of ATR and PARP inhibitors is a promising strategy, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. PARP inhibitors trap PARP1 on DNA, leading to replication fork stalling and collapse, which in turn activates ATR. Inhibition of ATR in this context prevents the necessary cell cycle arrest and DNA repair, leading to catastrophic DNA damage and cell death.
Quantitative Data Summary (Representative Data from other ATRi)
| Cell Line | ATR Inhibitor | PARP Inhibitor | Combination Effect | Synergy Score (Bliss) | Reference |
| UWB1.289+BRCA1 | VE-821 | Olaparib | Synergistic | >0 | [1] |
| FaDu ATM-KO | AZD6738 | Olaparib | Synergistic Cytotoxicity | - | [2] |
| Multiple | Camonsertib | Talazoparib/Niraparib/Olaparib | Clinical Benefit | - | [3] |
Signaling Pathway Diagram
References
- 1. ATR inhibition disrupts rewired homologous recombination and fork protection pathways in PARP inhibitor-resistant BRCA-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
Troubleshooting & Optimization
Troubleshooting Atr-IN-23 insolubility in media
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using Atr-IN-23, a potent and selective ATR (Ataxia Telangiectasia and Rad3-related) inhibitor. The primary focus is to address the common challenge of its low solubility in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of the ATR kinase, with an IC50 of 1.5 nM.[1][2] It is used in research to study the DNA Damage Response (DDR) pathway. Its molecular formula is C₂₀H₂₂N₆O₃S₂ and it has a molecular weight of 458.56.[1] Like many kinase inhibitors, it is a hydrophobic molecule, which can lead to solubility challenges.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
This is a common issue for hydrophobic compounds like this compound.[3][4] While the compound may dissolve readily in a pure organic solvent like Dimethyl Sulfoxide (DMSO) to form a stock solution, its solubility dramatically decreases when this stock is diluted into the primarily aqueous environment of cell culture media.[3] The final aqueous solubility, not the solubility in the DMSO stock, is the critical limiting factor.[3]
Q3: What is the recommended solvent for making an this compound stock solution?
The standard and recommended solvent for hydrophobic inhibitors like this compound is high-purity, anhydrous DMSO.[5][6] This allows for the creation of a concentrated stock solution that can be stored and then diluted to a final working concentration.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[6] However, this can be cell-line dependent. It is crucial to run a vehicle control experiment (treating cells with the same final concentration of DMSO alone) to ensure that the observed effects are from the inhibitor and not the solvent.
Q5: How should I store my this compound stock solution?
For long-term stability, stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] These aliquots should be stored at -20°C or -80°C and protected from light.[4][7]
Troubleshooting Guide: this compound Precipitation
Use this guide to diagnose and solve solubility issues during your experiments.
| Problem | Probable Cause | Recommended Solution |
| Compound won't dissolve in DMSO to make a stock solution. | Insufficient solvent or low temperature. | Gently warm the solution in a 37°C water bath and vortex or sonicate for several minutes.[4] Ensure you are using a high-purity, anhydrous grade of DMSO. |
| Stock solution is clear, but a precipitate forms immediately upon dilution in media. | The final concentration exceeds the aqueous solubility limit of this compound. | 1. Increase the final DMSO concentration: If your cells tolerate it, slightly increasing the final DMSO percentage can help keep the compound in solution. Always stay within the non-toxic range for your specific cell line.[3] 2. Lower the final working concentration: The most straightforward solution is to work at a lower concentration of this compound. 3. Change dilution method: Instead of adding a small volume of stock directly to a large volume of media, try a serial dilution. First, dilute the DMSO stock into a smaller volume of media, vortex well, and then add this intermediate dilution to your final culture volume.[6] |
| Media becomes cloudy or hazy after adding the inhibitor. | Formation of fine, colloidal precipitate (micro-precipitation). | 1. Pre-warm the media: Add the inhibitor stock to media that has been pre-warmed to 37°C.[4] 2. Vortex immediately: Add the DMSO stock to the media and immediately vortex vigorously to ensure rapid and uniform dispersion.[4] 3. Filter sterilization: If you must filter the final working solution, be aware that this may remove precipitated compound, leading to an inaccurate final concentration.[3] It is better to solve the precipitation issue first. |
Data Summary
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides general guidelines based on best practices for hydrophobic kinase inhibitors.
| Parameter | Recommendation |
| Primary Stock Solvent | 100% Anhydrous DMSO |
| Recommended Stock Conc. | 10-50 mM (Higher concentrations may be possible but increase precipitation risk upon dilution) |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C; Protect from light[7] |
| Maximum Final DMSO Conc. | ≤ 0.5% (Cell line dependent, must be empirically determined)[6] |
| Aqueous Media Solubility | Very low; precipitation is common[3] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for dissolving and diluting this compound for use in cell culture experiments.
-
Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Bring the vial of solid this compound (MW: 458.56 g/mol ) to room temperature before opening to prevent moisture condensation. b. Centrifuge the vial briefly (e.g., 1000 x g for 1 min) to pellet the powder at the bottom.[5] c. To prepare 1 mL of a 10 mM stock, add 218.1 µL of high-purity, anhydrous DMSO to 1 mg of this compound powder. (Calculation: 1 mg / 458.56 g/mol = 2.181 µmol. Volume = 2.181 µmol / 10,000 µmol/L = 0.0002181 L = 218.1 µL). d. Vortex thoroughly. If necessary, warm the vial briefly at 37°C and/or sonicate until the solid is completely dissolved.[4] e. Aliquot the stock solution into single-use volumes and store at -20°C.
-
Prepare Final Working Solution in Cell Culture Medium: a. Thaw an aliquot of the 10 mM DMSO stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To prepare a 10 µM working solution, perform a 1:1000 dilution. For example, add 5 µL of the 10 mM stock solution to 5 mL of pre-warmed medium. d. Crucial Step: Add the DMSO stock directly into the medium and immediately vortex or invert the tube vigorously to ensure rapid mixing and minimize precipitation. e. Visually inspect the solution for any signs of precipitation. If it appears clear, add it to your cells. The final DMSO concentration in this example would be 0.1%.
Visual Guides
Troubleshooting Workflow for this compound Solubility
Simplified ATR Signaling Pathway
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Optimizing Atr-IN-23 Incubation Time for Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of Atr-IN-23 for inducing apoptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for inducing apoptosis with this compound?
A1: There is no single optimal incubation time for this compound, as it is highly dependent on the cell line, its proliferation rate, the concentration of this compound used, and the specific experimental conditions. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific model system. This typically involves treating cells with a fixed concentration of this compound and analyzing apoptosis at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Q2: What concentration of this compound should I use?
A2: The effective concentration of this compound can vary between cell lines. It is recommended to first perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line. A starting point for many cancer cell lines can be in the low micromolar range. Once the IC50 is determined, you can select a concentration around this value for your apoptosis assays.
Q3: What are the key stages of apoptosis, and how can I detect them?
A3: Apoptosis is a dynamic process with distinct early, mid, and late stages.[1] Using a combination of markers allows for a more accurate assessment of the apoptotic progression.
-
Early Stage: Characterized by the externalization of phosphatidylserine (PS) on the outer cell membrane and loss of mitochondrial membrane potential.[1] Annexin V staining is a common method to detect exposed PS.[1][2]
-
Mid Stage: Involves the activation of effector caspases, such as caspase-3, -6, and -7, leading to the cleavage of cellular proteins.[1]
-
Late Stage: Involves DNA fragmentation and the formation of apoptotic bodies.[1] Propidium Iodide (PI) or 7-AAD can be used to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[1][2]
Q4: Can I distinguish between apoptosis and necrosis in my assay?
A4: Yes. Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (due to immediate membrane rupture without the ordered process of apoptosis).
Troubleshooting Guides
This section addresses common issues encountered when optimizing this compound incubation time for apoptosis assays.
| Problem | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells | Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., up to 72 hours). |
| Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell line is resistant to this compound induced apoptosis. | Consider combining this compound with a DNA-damaging agent to enhance its apoptotic effect. | |
| High percentage of necrotic cells | Incubation time is too long. | Reduce the incubation time. Analyze earlier time points in your time-course experiment. |
| Concentration of this compound is too high, leading to toxicity. | Lower the concentration of this compound. | |
| Harsh cell handling during the assay. | Handle cells gently, especially during harvesting and staining steps, to avoid mechanical damage to the cell membrane. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well or flask. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. | |
| Inconsistent timing of reagent addition. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. | |
| Weak or no signal for apoptotic markers | Incorrect assay choice for the stage of apoptosis. | Use a combination of early (e.g., Annexin V) and late (e.g., PI) apoptosis markers. |
| Reagents are expired or were stored improperly. | Check the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions. | |
| Insufficient number of cells for analysis. | Ensure you have a sufficient number of cells for the chosen detection method (e.g., flow cytometry). |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Apoptosis Induction by this compound using Flow Cytometry
This protocol outlines a time-course experiment to identify the optimal incubation period for this compound to induce apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the final time point.
-
Treatment: The following day, treat the cells with a predetermined concentration of this compound (based on a prior dose-response experiment). Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution to minimize membrane damage.
-
Combine the detached cells with the collected medium.
-
For suspension cells, simply collect the cells.
-
-
Staining:
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Plot the percentage of apoptotic cells at each time point to determine the optimal incubation time.
-
Data Presentation:
Summarize the quantitative data from the flow cytometry analysis in a table as shown below.
| Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
ATR Signaling Pathway in DNA Damage Response and Apoptosis
Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound, leading to apoptosis.
Experimental Workflow for Optimizing this compound Incubation Time
Caption: Workflow for determining the optimal incubation time of this compound for apoptosis induction.
References
Cell line-specific responses to Atr-IN-23
Welcome to the technical support center for Atr-IN-23, a potent and selective ATR inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA breaks and replication stress.[1] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Chk1, which leads to the abrogation of cell cycle checkpoints (primarily G2/M), inhibition of DNA repair, and can ultimately induce synthetic lethality in cancer cells with specific DNA repair defects or high levels of replication stress.[2][3]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The efficacy of ATR inhibitors like this compound is highly dependent on the genetic background of the cancer cell line. Generally, cells with defects in other DNA damage response pathways, such as those with ATM or p53 mutations, exhibit increased sensitivity to ATR inhibition.[4] Additionally, cancer cells with high levels of oncogene-induced replication stress are particularly vulnerable.[4] For instance, deficiencies in the nucleotide excision repair protein ERCC1 have been shown to sensitize cells to ATR pathway inhibitors.[5][6]
Q3: What are the known mechanisms of resistance to ATR inhibitors?
A3: Resistance to ATR inhibitors can arise through various mechanisms. One identified mechanism is the loss of the nonsense-mediated mRNA decay (NMD) factor UPF2.[7][8][9][10] Loss of UPF2 can lead to altered cell cycle progression and DNA damage responses, allowing cells to bypass the G1/S checkpoint induced by ATR inhibitors.[7][8][9] Other potential mechanisms could involve the upregulation of compensatory DNA repair pathways or alterations in drug efflux pumps that reduce the intracellular concentration of the inhibitor.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Problem 1: Variable or No Inhibition of Chk1 Phosphorylation
| Possible Cause | Solution |
| Incorrect inhibitor concentration. | Determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve and assessing p-Chk1 levels by Western blot. |
| Timing of sample collection is not optimal. | The inhibition of Chk1 phosphorylation can be transient. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) after this compound treatment to identify the optimal time point for observing maximal inhibition.[11] |
| Low basal ATR activity in unstressed cells. | Induce replication stress using agents like hydroxyurea (HU) or UV radiation prior to or concurrently with this compound treatment to activate the ATR pathway and provide a robust signal for inhibition.[11] |
| Antibody issues. | Ensure the primary antibody against phospho-Chk1 (Ser345) is validated and used at the recommended dilution. Include a positive control (e.g., lysate from HU-treated cells) and a negative control (e.g., untreated cells) in your Western blot. |
Problem 2: Inconsistent Cell Viability/IC50 Values
| Possible Cause | Solution |
| Cell line heterogeneity. | Ensure you are using a consistent and low-passage number of your cell line. Genetic drift in cultured cells can lead to altered drug sensitivity. |
| Assay duration. | The IC50 value can be highly dependent on the duration of the assay (e.g., 24, 48, or 72 hours).[12] Standardize the incubation time with this compound across all experiments for a given cell line. |
| Plating density. | Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment and that confluency in the untreated controls does not become a limiting factor. |
| Method of IC50 calculation. | Different software and models can yield varying IC50 values.[12] Use a consistent method of calculation for all your analyses. |
Problem 3: Difficulty in Resolving Cell Cycle Phases by Flow Cytometry
| Possible Cause | Solution |
| Incorrect sample preparation. | Ensure cells are harvested and fixed properly to prevent clumping and cell lysis. For permeabilization, use ice-cold 90% methanol added drop-wise while gently vortexing.[13] |
| Inappropriate flow rate. | Run samples at the lowest possible flow rate on the cytometer to improve resolution and decrease the coefficient of variation (CV).[13] |
| Insufficient DNA staining. | Ensure the concentration of the DNA dye (e.g., propidium iodide) is optimal and that RNase is included to prevent staining of double-stranded RNA.[13] |
| Cell debris and doublets. | Gate out debris based on forward and side scatter. Use pulse width or pulse area to exclude cell doublets from the analysis. |
Quantitative Data
Table 1: Cell Line-Specific IC50 Values for Various ATR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for different ATR inhibitors across a range of cancer cell lines. While specific data for this compound is limited, these values for other ATR inhibitors can provide a comparative reference for expected potency.
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Elimusertib | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.1 | [3] |
| M1774 | H146 | Small Cell Lung Cancer | ~0.05 | [14] |
| M1774 | H82 | Small Cell Lung Cancer | ~0.02 | [14] |
| M1774 | DMS114 | Small Cell Lung Cancer | ~0.03 | [14] |
| AZD6738 | HCT116 | Colorectal Cancer | ≥1 | [15] |
| AZD6738 | HT29 | Colorectal Cancer | ≥1 | [15] |
| VE-821 | MCF7 | Breast Cancer | ~2.3 | [11] |
| Berzosertib | HT29 | Colorectal Cancer | 0.019 | [16] |
Experimental Protocols
Western Blotting for Phospho-Chk1 (Ser345)
This protocol is for assessing the inhibition of ATR activity by measuring the phosphorylation of its downstream target, Chk1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-total Chk1, and Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the determined optimal time. Include positive (e.g., 2 mM hydroxyurea for 4 hours) and negative (vehicle control) controls.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Chk1 and a loading control like β-actin to ensure equal loading.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
70% Ethanol, ice-cold
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of Atr-IN-23 in solution
This technical support center provides guidance on avoiding the degradation of Atr-IN-23 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway.[1] Maintaining the stability of this compound in solution is critical for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency and the formation of unknown byproducts with potentially confounding biological activities.
Q2: What is the chemical structure of this compound and what are its key functional groups?
This compound has the chemical formula C₂₀H₂₂N₆O₃S₂.[2] Its structure features a pyrazolo[1,5-a]pyrimidine core, a sulfonamide group, and other substituents. The pyrazolo[1,5-a]pyrimidine scaffold is a common and stable core in many kinase inhibitors.[3][4] The sulfonamide group is a key pharmacophore but can be susceptible to certain degradation pathways.
Q3: What are the primary known degradation pathways for molecules with similar structures?
While specific degradation pathways for this compound have not been published, based on its chemical structure, potential degradation routes include:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the cleavage of the molecule. The pyrazolo[1,5-a]pyrimidine core is generally stable to hydrolysis under typical experimental conditions.
-
Oxidation: The sulfur atom in the sulfonamide group and other electron-rich aromatic rings can be targets for oxidation.[5] This can be initiated by exposure to air (auto-oxidation), reactive oxygen species in the experimental system, or certain chemical reagents.
-
Photodegradation: Many compounds containing aromatic rings and sulfonamide groups are sensitive to light. Exposure to UV or even ambient light can lead to the formation of photoproducts through cleavage of the sulfonamide bond or SO₂ extrusion.[6][7]
Troubleshooting Guide: Degradation of this compound in Solution
This guide addresses common issues related to the instability of this compound in solution and provides practical steps to mitigate them.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period. | Degradation in stock solution. | Prepare fresh stock solutions frequently. Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use high-purity, anhydrous DMSO for preparing stock solutions. |
| Inconsistent results between experiments. | Variability in solution preparation and handling. | Standardize the entire experimental workflow, from stock solution preparation to final dilution in assay media. Protect solutions from light at all stages by using amber vials or wrapping containers in aluminum foil. |
| Precipitation of the compound in aqueous media. | Poor solubility and/or degradation leading to insoluble products. | Ensure the final concentration of DMSO in the aqueous buffer is kept to a minimum (typically <0.5%) to maintain solubility. If precipitation occurs, sonication may help to redissolve the compound, but this should be done cautiously as it can generate heat. Consider the use of solubility-enhancing excipients if compatible with the experimental system. |
| Observation of unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop an analytical method that can resolve the parent compound from its degradants. Compare the chromatograms of fresh and aged solutions to monitor for the appearance of new peaks. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for preparing stock solutions.
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication in a water bath for a short period. Avoid excessive heating.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
For short-term storage (up to a week), aliquots can be stored at -20°C.
-
-
Handling:
-
When an aliquot is needed, thaw it quickly at room temperature and use it immediately.
-
Avoid repeated freeze-thaw cycles.
-
Protect the stock solution and any dilutions from direct light exposure.
-
Protocol for a Basic Forced Degradation Study
This protocol provides a framework for researchers to assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
-
Procedure:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 24 hours, then dissolve for analysis. Also, heat a solution of this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of a freshly prepared, unstressed solution.
-
Quantify the remaining parent compound and identify any major degradation products.
-
Data Presentation
Table 1: Potential Degradation Pathways of this compound and Mitigation Strategies
| Degradation Pathway | Key Susceptible Moiety | Stress Condition | Potential Products | Mitigation Strategy |
| Hydrolysis | Sulfonamide bond | Strong acid or base | Cleavage to form the corresponding amine and sulfonic acid | Maintain pH of solutions near neutral. Avoid prolonged storage in highly acidic or basic buffers. |
| Oxidation | Sulfonamide sulfur, aromatic rings | Exposure to oxygen, reactive oxygen species | Sulfoxides, sulfones, hydroxylated derivatives | Use de-gassed solvents. Consider adding antioxidants if compatible with the experiment. Store under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Aromatic rings, sulfonamide group | Exposure to UV or ambient light | Cleavage of S-N bond, SO₂ extrusion products, rearranged isomers | Protect all solutions and solid compound from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
Visualizations
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
How to determine the optimal IC50 of Atr-IN-23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal IC50 of Atr-IN-23, a potent and selective ATR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise from DNA damage or replication stress.[2][3][4][5] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Chk1, leading to the disruption of cell cycle checkpoints, increased genomic instability, and ultimately cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[3][6][7]
Q2: What is the reported IC50 of this compound?
A2: this compound has a reported biochemical IC50 of 1.5 nM against the ATR kinase.[1] However, the optimal IC50 in a cell-based assay will vary depending on the cell line, experimental conditions, and the endpoint being measured.
Q3: Which cell lines are most sensitive to this compound?
A3: Cell lines with underlying defects in DNA damage repair pathways, such as those with mutations in ATM or p53, often exhibit increased sensitivity to ATR inhibitors like this compound.[2] Tumors with high levels of replication stress due to oncogene activation are also particularly vulnerable.[6][7] For example, colorectal cancer cell lines like LoVo and HT-29 have shown sensitivity to this compound.[1]
Q4: How can I confirm that this compound is engaging its target in my cellular experiments?
A4: A common method to confirm target engagement is to assess the phosphorylation status of ATR's primary downstream target, Chk1 (at Ser345). Treatment with an effective concentration of this compound should lead to a significant reduction in Chk1 phosphorylation, which can be detected by Western blotting.[3][8][9][10]
Experimental Protocols
Detailed Methodology for Cell-Based IC50 Determination (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cell-based setting using a colorimetric MTT assay. This assay measures cell viability by assessing the metabolic activity of the cells.[11][12]
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). It is advisable to perform a wide range of concentrations in the initial experiment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Protocol for Phospho-Chk1 (Ser345) Detection
This protocol describes how to detect the phosphorylation of Chk1, a key downstream target of ATR, to confirm the mechanism of action of this compound.
Materials:
-
This compound treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total-Chk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Chk1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-Chk1 antibody as a loading control.
-
Troubleshooting Guides
IC50 Determination (MTT Assay)
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with PBS. |
| No dose-response curve (all cells die or all cells live) | Incorrect concentration range of this compound. | Perform a wider range of serial dilutions in the initial experiment (e.g., from picomolar to high micromolar) to identify the effective concentration range. |
| Low signal-to-noise ratio | Suboptimal cell number; Insufficient incubation time with MTT. | Optimize the cell seeding density; Increase the MTT incubation time (up to 4 hours).[12] |
| High background in no-cell control wells | Contamination of the medium or reagents. | Use fresh, sterile medium and reagents. |
Western Blotting (Phospho-Chk1)
| Issue | Possible Cause | Solution |
| No or weak phospho-Chk1 signal | Ineffective this compound treatment; Low protein loading; Inactive primary antibody. | Confirm the activity of this compound with a positive control cell line; Increase the amount of protein loaded; Use a fresh, validated primary antibody. |
| High background | Insufficient blocking; Too high primary or secondary antibody concentration. | Increase the blocking time or use a different blocking agent; Optimize the antibody dilutions. |
| Non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a more specific primary antibody; Ensure proper sample handling and use of protease/phosphatase inhibitors. |
| Inconsistent loading control (total-Chk1) | Pipetting errors during loading; Uneven protein transfer. | Be precise when loading samples; Ensure proper transfer setup and conditions. |
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Reported IC50 |
| This compound | Biochemical | - | 1.5 nM[1] |
| This compound | Antiproliferative | LoVo | 0.073 µM[1] |
| This compound | Antiproliferative | HT-29 | 0.161 µM[1] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak Western Blot Bands After Atr-IN-23 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak Western blot bands after treating cells with Atr-IN-23, a potent and selective ATR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial protein in the DNA damage response (DDR) pathway. It senses single-stranded DNA that can arise from DNA damage or replication stress.[1] Upon activation, ATR phosphorylates a cascade of downstream proteins, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2][3] this compound works by blocking the kinase activity of ATR, thereby preventing the phosphorylation and activation of its downstream targets.[1]
Q2: I treated my cells with this compound and now the Western blot band for my protein of interest is weak or absent. Is this compound causing my protein to be degraded?
It is unlikely that this compound is directly causing the degradation of your protein of interest. As a kinase inhibitor, its primary function is to block the phosphorylation of ATR targets.[1] A weak band is more likely due to a decrease in the phosphorylated form of the protein you are trying to detect, or other indirect effects on protein expression or stability. It could also be related to technical aspects of your Western blot procedure.
Q3: My target protein is a downstream substrate of ATR. Should I expect a weaker band after this compound treatment?
Yes, this is a likely outcome. If your antibody is specific to the phosphorylated form of the ATR substrate (e.g., phospho-Chk1), treatment with this compound will inhibit this phosphorylation, leading to a significantly weaker or absent band. You can verify this by running a parallel blot with an antibody that detects the total protein, which should ideally show no significant change in protein levels.
Q4: Can this compound treatment affect the expression of housekeeping proteins?
While housekeeping genes are often assumed to have stable expression, their levels can be affected by experimental treatments that alter cell cycle progression or induce cellular stress.[4][5][6] Since ATR inhibition can lead to cell cycle arrest and apoptosis in cancer cells, it is possible that the expression of some housekeeping proteins may be altered.[2][7] It is crucial to validate your housekeeping protein of choice under your specific experimental conditions.
Troubleshooting Guide for Weak Western Blot Bands
This guide provides potential causes and solutions for weak Western blot signals following this compound treatment.
| Potential Cause | Possible Explanation | Recommended Solution |
| Target Protein Issues | ||
| Reduced Phosphorylation | This compound inhibits ATR kinase activity, preventing the phosphorylation of its downstream targets. If your primary antibody is phospho-specific, the signal will be weak or absent. | - Use an antibody that recognizes the total protein to confirm its presence.- Include a positive control (e.g., cells treated with a DNA damaging agent without the inhibitor) to ensure the antibody is working. |
| Low Protein Abundance | The target protein may be expressed at low levels in your cell line, and the treatment may not induce its expression. | - Increase the amount of protein loaded onto the gel.- Enrich your sample for the protein of interest using immunoprecipitation. |
| Protein Degradation | Although not a direct effect of this compound, the cellular stress induced by ATR inhibition could indirectly lead to the degradation of some proteins. | - Add protease and phosphatase inhibitor cocktails to your lysis buffer.[8] - Prepare fresh lysates and avoid repeated freeze-thaw cycles. |
| Antibody-Related Problems | ||
| Suboptimal Antibody Concentration | The primary or secondary antibody concentrations may be too low for effective detection. | - Optimize the antibody dilutions by performing a titration experiment. |
| Incompatible Antibodies | The secondary antibody may not be appropriate for the species in which the primary antibody was raised. | - Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary). |
| Technical Procedure Flaws | ||
| Inefficient Protein Transfer | Poor transfer of proteins from the gel to the membrane will result in weak signals. | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.- Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Inappropriate Blocking Agent | For phosphorylated proteins, using milk as a blocking agent can lead to high background and mask the signal due to the presence of phosphoproteins like casein. | - Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions when detecting phosphorylated proteins.[8] |
| Suboptimal Incubation Times | Insufficient incubation with primary or secondary antibodies can lead to a weak signal. | - Increase the primary antibody incubation time (e.g., overnight at 4°C).- Ensure adequate secondary antibody incubation (e.g., 1-2 hours at room temperature). |
| Inadequate Washing | Excessive washing can strip the antibody from the blot, while insufficient washing can lead to high background. | - Follow a consistent washing protocol (e.g., 3 x 5-minute washes with TBST). |
| Housekeeping Protein Variability | ||
| Unstable Housekeeping Protein | The expression of your chosen housekeeping protein may be affected by this compound treatment. | - Validate your housekeeping protein by testing several different ones (e.g., GAPDH, β-actin, Tubulin, TBP) to find one that remains stable under your experimental conditions.[4][5][6] |
Experimental Protocols
Detailed Protocol for Western Blotting Following this compound Treatment
This protocol is optimized for the detection of total and phosphorylated proteins from cell lysates after treatment with a kinase inhibitor like this compound.
1. Cell Lysis and Protein Extraction
-
After treating cells with this compound for the desired time, place the culture dish on ice.
-
Aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Sample Preparation and Gel Electrophoresis
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to your protein lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S solution to visualize the protein bands and confirm transfer efficiency.
-
Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween-20).
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphorylated proteins.[8]
-
Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1-2 hours at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
ATR Signaling Pathway
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Housekeeping gene expression variability in differentiating and non-differentiating 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation and validation of housekeeping genes in response to ionizing radiation and chemical exposure for normalizing RNA expression in real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ATR downregulates PD-L1 and sensitizes tumor cells to T cell-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Immunofluorescence with Atr-IN-23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background staining encountered during immunofluorescence (IF) experiments using the ATR inhibitor, Atr-IN-23.
Troubleshooting Guide: High Background Staining
High background in immunofluorescence can obscure specific signals, leading to misinterpretation of results. When using a small molecule inhibitor like this compound, it is crucial to distinguish between non-specific antibody binding and potential off-target effects or intrinsic fluorescence of the compound. This guide provides a systematic approach to identifying and mitigating the source of high background.
| Potential Cause | Recommended Solution | Experimental Step |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio. | Antibody Incubation |
| Insufficient Blocking | Increase blocking time or try a different blocking agent. Using normal serum from the species the secondary antibody was raised in is recommended.[1] | Blocking |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[2][3] | Washing |
| Fixation Issues | Optimize fixation time and fixative concentration. Over-fixation can lead to epitope masking and non-specific binding.[2][4] Consider using fresh paraformaldehyde solution, as old solutions can increase autofluorescence.[1][5] | Fixation |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding.[3] Use pre-adsorbed secondary antibodies. | Controls |
| Autofluorescence | Examine an unstained sample under the microscope to assess the level of intrinsic fluorescence from the cells or tissue.[5][6] Treat with a quenching agent like sodium borohydride or Sudan Black B.[6] | Sample Preparation |
| Potential this compound Effects | Include a vehicle-only (e.g., DMSO) control to determine if the compound itself contributes to fluorescence or alters cell morphology in a way that increases background. | Experimental Controls |
Experimental Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting high background in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: Could this compound itself be causing the high background?
A1: While not commonly reported, it is possible for small molecules to be intrinsically fluorescent or to induce cellular changes that lead to increased background. To test this, you should include a control where cells are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. If the vehicle-only control shows a similar high background, the issue may lie with the vehicle or other aspects of your protocol. If the this compound treated sample has a significantly higher background than the vehicle control and the unstained control, the compound might be contributing to the signal.
Q2: What is the mechanism of action of this compound and could it affect my immunofluorescence staining?
A2: this compound is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[7] ATR is a key regulator of the DNA damage response (DDR) pathway.[8][9] Inhibition of ATR can lead to cell cycle arrest and apoptosis, which might alter cell morphology and permeability, potentially affecting antibody access and non-specific binding.
ATR Signaling Pathway
Caption: Simplified diagram of the ATR signaling pathway and the inhibitory action of this compound.
Q3: How can I be sure that the signal I'm seeing is specific?
A3: Proper controls are essential to ensure the specificity of your staining. In addition to the secondary antibody-only and vehicle-only controls, consider the following:
-
Positive and Negative Control Cells: Use cell lines known to express high and low levels of your target protein.
-
Knockdown/Knockout Cells: If available, use cells where your target protein has been knocked down or knocked out to confirm antibody specificity.
-
Pre-absorption Control: Incubate your primary antibody with a purified, recombinant version of your target protein before staining. This should block the antibody and result in a significant reduction in signal.
Q4: Can my choice of fluorophore affect the background?
A4: Yes, some fluorophores are brighter and more photostable than others. If you are detecting a low-abundance target, a brighter fluorophore may help improve your signal-to-noise ratio. Conversely, if you have high autofluorescence in a particular channel (e.g., green), switching to a fluorophore in a different part of the spectrum (e.g., far-red) may help.
Recommended Antibody Dilution Ranges for Optimization
| Antibody | Starting Dilution | Optimal Range (Typical) |
| Primary Antibody | 1:100 | 1:200 - 1:1000 |
| Secondary Antibody | 1:200 | 1:500 - 1:2000 |
Note: These are general recommendations. The optimal dilution for each antibody must be determined experimentally.
Experimental Protocol: Standard Immunofluorescence Staining
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat with this compound at the desired concentration and for the appropriate duration. Include vehicle-only and untreated controls.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block with a suitable blocking buffer (e.g., 5% normal goat serum or 3% BSA in PBS) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets. Use consistent acquisition settings across all experimental conditions.
References
- 1. insights.oni.bio [insights.oni.bio]
- 2. sinobiological.com [sinobiological.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. ibidi.com [ibidi.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
- 9. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Validation & Comparative
Validating the Selectivity of Atr-IN-23 for ATR Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atr-IN-23 with other well-characterized ATR kinase inhibitors. The focus is on the experimental validation of selectivity, a critical parameter for any high-quality chemical probe or potential therapeutic agent. We present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate an objective assessment.
Executive Summary
This compound (also known as Compound 34) is a potent inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, with a reported IC50 of 1.5 nM[1]. ATR kinase is a master regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. The selectivity of any ATR inhibitor is paramount to ensure that its biological effects are directly attributable to the inhibition of ATR and not off-target kinases, particularly those within the same phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM, DNA-PK, and mTOR. This guide compares the selectivity profile of this compound with other notable ATR inhibitors based on available data.
Data Presentation: Comparative Selectivity of ATR Inhibitors
The following table summarizes the in vitro kinase inhibitory potency (IC50 or Ki values) of this compound and other well-known ATR inhibitors against ATR and other key kinases from the PIKK family. High selectivity is indicated by a large ratio of the IC50 for other kinases to the IC50 for ATR.
| Inhibitor | ATR (nM) | ATM (nM) | DNA-PK (nM) | mTOR (nM) | Selectivity (ATR vs. ATM) | Selectivity (ATR vs. DNA-PK) | Selectivity (ATR vs. mTOR) |
| This compound | 1.5[1] | Data not available | Data not available | Data not available | Not available | Not available | Not available |
| VE-821 | 26 (IC50)[2] | >2,200 (Ki)[3] | >2,200 (Ki)[3] | >1,000 (Ki)[3] | >84-fold | >84-fold | >38-fold |
| AZD6738 (Ceralasertib) | 1 (IC50)[2] | >2,000 | >2,000 | >2,000 | >2000-fold | >2000-fold | >2000-fold |
| NVP-BEZ235 (Dactolisib) | 21 (IC50)[2] | 4 (PI3Kα)[2] | 118 (EC50)[2] | 6 (mTOR)[2] | Not selective | ~5.6-fold | Not selective |
Mandatory Visualization
ATR Signaling Pathway
The diagram below illustrates the central role of ATR in the DNA damage response pathway. Upon sensing single-stranded DNA (ssDNA) coated with RPA, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1, to orchestrate cell cycle arrest, DNA repair, and replication fork stability.
Caption: ATR Signaling Pathway and Point of Inhibition.
Experimental Workflow for ATR Inhibitor Selectivity Validation
This workflow outlines the key experimental steps to validate the selectivity of a novel ATR inhibitor like this compound.
Caption: Experimental Workflow for Validating ATR Inhibitor Selectivity.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of the test compound against a panel of purified kinases.
Methodology:
-
Kinase and Substrate Preparation: Recombinant human ATR, ATM, DNA-PK, and mTOR kinases are expressed and purified. A suitable substrate for each kinase is prepared (e.g., a generic peptide substrate or a specific protein substrate like GST-p53).
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are incubated with the test compound in a kinase reaction buffer. The reaction is typically carried out at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo) can be used.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-Chk1
Objective: To assess the inhibition of ATR kinase activity in a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., U2OS, HeLa) are cultured to 70-80% confluency. Cells are pre-treated with various concentrations of the ATR inhibitor (e.g., this compound) for a defined period (e.g., 1-2 hours).
-
Induction of DNA Damage: To activate the ATR pathway, cells are exposed to a DNA damaging agent such as hydroxyurea (HU) or ultraviolet (UV) radiation.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Chk1 (e.g., anti-pChk1 Ser345). A primary antibody for total Chk1 and a loading control (e.g., β-actin or GAPDH) are used for normalization.
-
Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software. A decrease in the pChk1/total Chk1 ratio with increasing inhibitor concentration indicates ATR inhibition.
Cellular Viability and Synthetic Lethality Assays
Objective: To determine the effect of the ATR inhibitor on cell proliferation, particularly in cancer cells with specific genetic backgrounds (e.g., ATM-deficient) to assess synthetic lethality.
Methodology:
-
Cell Seeding: Cancer cell lines with known genetic backgrounds (e.g., ATM-proficient and ATM-deficient) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the ATR inhibitor alone or in combination with a DNA damaging agent (e.g., cisplatin, olaparib).
-
Incubation: The plates are incubated for a period of 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT assay, resazurin (alamarBlue) assay, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control. The IC50 values are calculated by plotting the percentage of viable cells against the drug concentration. A significantly lower IC50 in the ATM-deficient cells compared to the ATM-proficient cells would demonstrate a synthetic lethal interaction.
Conclusion
The validation of an ATR inhibitor's selectivity is a multi-faceted process that requires rigorous in vitro and cellular characterization. While this compound demonstrates high potency against ATR kinase, a comprehensive understanding of its selectivity profile against other PIKK family members is crucial for its reliable use as a chemical probe and for any further therapeutic development. The experimental protocols and comparative data provided in this guide offer a framework for the objective evaluation of this compound and other ATR inhibitors, enabling researchers to make informed decisions for their specific research applications.
References
- 1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Landscape of ATR Inhibitors in Clinical Trials: A Comparative Analysis
For researchers, scientists, and drug development professionals, the burgeoning field of DNA Damage Response (DDR) inhibitors presents both exciting opportunities and complex choices. At the heart of this landscape lies the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of genome integrity. A growing number of small molecule ATR inhibitors are progressing through clinical trials, each with a unique profile. This guide provides a comparative analysis of five prominent ATR inhibitors currently in clinical development: ceralasertib, berzosertib, elimusertib, camonsertib, and tuvusertib, offering a comprehensive overview of their clinical efficacy, safety profiles, and the experimental methodologies used for their evaluation.
The ATR Signaling Pathway: A Prime Target in Oncology
ATR is a master regulator of the cellular response to DNA replication stress, a hallmark of many cancers. Upon detection of single-stranded DNA (ssDNA), which can arise from stalled replication forks, ATR, in complex with ATRIP, is recruited to the site of damage. This initiates a signaling cascade, primarily through the phosphorylation of its downstream effector CHK1, to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, cancer cells, which are often more reliant on this pathway due to underlying genomic instability and high replicative stress, can be pushed into mitotic catastrophe and apoptosis.
Caption: A simplified diagram of the ATR signaling pathway, a key regulator of the DNA damage response.
Comparative Clinical Efficacy of ATR Inhibitors
The clinical development of ATR inhibitors has focused on their use as both monotherapy and in combination with DNA-damaging agents like chemotherapy and PARP inhibitors. The following tables summarize key efficacy data from clinical trials of the five selected ATR inhibitors. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and tumor types.
Table 1: Monotherapy Efficacy of ATR Inhibitors
| Inhibitor (Company) | Trial (Phase) | Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| Camonsertib (Repare Therapeutics) | TRESR (Phase 1/2) | Advanced solid tumors with specific genomic alterations | 13% (at doses ≥100 mg/day)[1] | 43% (at doses ≥100 mg/day)[1][2] | - |
| Tuvusertib (Merck KGaA) | NCT04170153 (Phase 1) | Metastatic or locally advanced unresectable solid tumors | One unconfirmed partial response reported[3][4] | - | - |
Table 2: Combination Therapy Efficacy of ATR Inhibitors
| Inhibitor Combination | Trial (Phase) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Ceralasertib + Paclitaxel | NCT02630199 (Phase 1) | Refractory solid tumors (melanoma subset) | 33.3% | 3.6 months | 7.4 months[5] |
| Ceralasertib + Durvalumab | Phase 2 | Advanced gastric cancer | 22.6% | 3.0 months | 6.7 months |
| Ceralasertib + Carboplatin | Phase 1 | Advanced solid tumors | - | - | - |
| Berzosertib + Gemcitabine | NCT02157792 (Phase 1) | Advanced solid tumors | Partial responses and stable disease observed[6][7] | - | - |
| Berzosertib + Irinotecan | Phase 2 | Progressive TP53 mutant gastric/GEJ cancer | 6.2% | 4.01 months | 6.21 months[8] |
| Elimusertib + Topotecan | ETCTN 10402 (Phase 1a) | Refractory advanced solid tumors | One unconfirmed partial response, 43% disease control rate | 3.45 months (at RP2D)[9][10] | - |
| Camonsertib + Lunresertib | MYTHIC (Phase 1) | Advanced endometrial cancer | 25.9% | 43% (24-week rate) | - |
| Camonsertib + Lunresertib | MYTHIC (Phase 1) | Platinum-resistant ovarian cancer | 37.5% | 45% (24-week rate) | - |
Comparative Safety Profiles of ATR Inhibitors
A critical aspect of the clinical utility of ATR inhibitors is their safety and tolerability. Myelosuppression, particularly anemia, is a common on-target toxicity observed with this class of drugs.[11]
Table 3: Common Grade ≥3 Treatment-Emergent Adverse Events
| Inhibitor | Most Common Grade ≥3 Adverse Events |
| Ceralasertib | Neutropenia (68%), Anemia (44%), Thrombocytopenia (37%) (in combination with paclitaxel)[5] |
| Berzosertib | Neutropenia (23.5%), Anemia (17.6%), Febrile Neutropenia (11.8%), Diarrhea (11.8%) (in combination with irinotecan)[8] |
| Elimusertib | Myelotoxicity was dose-limiting (in combination with topotecan or irinotecan)[9][12] |
| Camonsertib | Anemia (32% as monotherapy, 26.9% with lunresertib)[1][13] |
| Tuvusertib | Anemia (36%), Neutropenia (7%), Lymphopenia (7%)[3][4] |
Preclinical Potency and Selectivity
The potency and selectivity of ATR inhibitors are key determinants of their therapeutic window. While a direct head-to-head comparison in a single study is ideal, data from various sources provide insights into their preclinical profiles.
Table 4: Preclinical Potency of ATR Inhibitors (IC50/Ki values)
| Inhibitor | Target | IC50/Ki | Notes |
| Ceralasertib (AZD6738) | ATR | - | Potent and selective oral inhibitor.[14] |
| Berzosertib (M6620/VX-970) | ATR | - | First-in-class, highly potent and selective intravenous inhibitor.[6][15][7] |
| Elimusertib (BAY1895344) | ATR | 7 nM (IC50) | Potent and selective oral inhibitor.[10] |
| Camonsertib (RP-3500) | ATR | - | Potent and selective oral inhibitor with minimal off-target kinase activity.[1] |
| Tuvusertib (M1774) | ATR | - | Potent and selective oral inhibitor.[3][4] |
Note: IC50 and Ki values are highly dependent on the specific assay conditions and cell lines used, making direct comparisons between different studies challenging.
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the data presented in clinical and preclinical studies, detailed experimental methodologies are essential. Below are standardized protocols for key assays used in the characterization of ATR inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at the desired density and allow them to attach overnight.
-
Treat cells with various concentrations of the ATR inhibitor and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for ATR Signaling Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the ATR signaling pathway, such as CHK1.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-total-CHK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the ATR inhibitor for the desired time and dose.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution from the DNA content histogram.
Conclusion
The landscape of ATR inhibitors in clinical trials is rapidly evolving, with several promising candidates demonstrating clinical activity in a range of solid tumors. While anemia remains a consistent on-target toxicity, dosing schedules are being optimized to improve tolerability.[11] The choice of which ATR inhibitor to advance or utilize in a clinical setting will depend on a variety of factors, including its specific efficacy and safety profile in different tumor types and combination regimens, as well as its preclinical characteristics of potency and selectivity. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers to navigate this complex and promising area of oncology research. Further head-to-head clinical trials and comprehensive preclinical profiling will be crucial to fully delineate the comparative advantages of these emerging therapies.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ch.promega.com [ch.promega.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. kuickresearch.com [kuickresearch.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
ATR-IN-23 vs. Other DNA Damage Response Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) network is a critical signaling cascade that safeguards genomic integrity. In cancer, where genomic instability is a hallmark, targeting key DDR kinases like Ataxia Telangiectasia and Rad3-related (ATR) has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of ATR-IN-23, a potent ATR inhibitor, alongside other prominent DDR inhibitors, with a focus on experimental data to inform research and development decisions.
Overview of this compound and Other Key DDR Inhibitors
This compound is a potent and selective ATR kinase inhibitor with a reported IC50 of 1.5 nM.[1] It is part of a growing arsenal of small molecules designed to exploit the reliance of cancer cells on specific DDR pathways for their survival. This guide compares this compound with other clinical-stage ATR inhibitors, as well as inhibitors targeting other key DDR kinases such as ATM (Ataxia Telangiectasia Mutated), DNA-PK (DNA-dependent Protein Kinase), and PARP (Poly (ADP-ribose) polymerase).
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of other DDR inhibitors, focusing on their biochemical potency, kinase selectivity, and cellular activity.
Table 1: Biochemical Potency of Selected DDR Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) | Source |
| This compound | ATR | 1.5 (IC50) | [1] |
| Berzosertib (M6620/VE-822) | ATR | 19 (IC50) | N/A |
| Ceralasertib (AZD6738) | ATR | N/A | N/A |
| Elimusertib (BAY 1895344) | ATR | N/A | N/A |
| Gartisertib (M4344) | ATR | N/A | N/A |
| AZD0156 | ATM | N/A | [2] |
| CC-115 | DNA-PK, mTOR | N/A | [2] |
| Olaparib | PARP | N/A | N/A |
N/A: Data not available in the public domain from the conducted searches.
Table 2: Kinase Selectivity Profile of Selected ATR Inhibitors
A critical aspect of a kinase inhibitor's utility is its selectivity. The following data, derived from a chemoproteomic selectivity profiling study, illustrates the binding affinities of several clinical ATR inhibitors against a panel of kinases. While a detailed kinase panel for this compound is not publicly available, it is reported to be a selective ATR inhibitor.
| Kinase | Berzosertib (pKDapp) | Ceralasertib (pKDapp) | Elimusertib (pKDapp) | Gartisertib (pKDapp) |
| ATR | High | High | High | High |
| ATM | Moderate | Low | Low | Low |
| DNA-PKcs | Low | Low | Low | Low |
| mTOR | Low | Low | Low | Low |
| PI3KCB | Low | Low | Moderate | Low |
| PIK3C2A | Low | Low | Moderate | Low |
pKDapp represents the apparent binding affinity, with higher values indicating stronger binding. "High," "Moderate," and "Low" are qualitative descriptors based on the heatmap provided in the source.
Table 3: Cellular Potency of Selected ATR Inhibitors in Cancer Cell Lines
The anti-proliferative activity of DDR inhibitors is a key measure of their potential therapeutic efficacy. The following table presents IC50 values for several ATR inhibitors in various cancer cell lines.
| Cell Line | This compound (IC50, µM) | Berzosertib (IC50, µM) | Ceralasertib (IC50, µM) | Elimusertib (IC50, µM) | Gartisertib (IC50, µM) |
| LoVo (Colon) | 0.073 | N/A | N/A | N/A | N/A |
| HT-29 (Colon) | 0.161 | N/A | N/A | N/A | N/A |
| H146 (SCLC) | N/A | >1 | <1 | <0.1 | <0.1 |
| H82 (SCLC) | N/A | >1 | ~1 | <0.1 | <0.1 |
| DMS114 (SCLC) | N/A | >1 | >1 | ~0.1 | <0.1 |
SCLC: Small Cell Lung Cancer. N/A: Data not available.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the action and evaluation of DDR inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate DDR inhibitors.
Western Blot for Phospho-CHK1 and γH2AX
Objective: To determine the inhibition of ATR signaling and the extent of DNA damage by measuring the phosphorylation of CHK1 (a downstream target of ATR) and H2AX.
Methodology:
-
Cell Lysis: Cells are treated with the DDR inhibitor and/or a DNA damaging agent. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-CHK1 (Ser345), total CHK1, γH2AX (phospho-H2AX Ser139), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks (DSBs) as a measure of DNA damage.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded on coverslips in a multi-well plate and allowed to adhere. Cells are then treated with the DDR inhibitor and a DNA damaging agent.
-
Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Cells are blocked with 1% BSA in PBST for 1 hour. Primary antibody against γH2AX is then added and incubated overnight at 4°C. After washing, a fluorescently-labeled secondary antibody is added for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted on slides using a mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a fluorescence microscope.
-
Quantification: The number of γH2AX foci per nucleus is quantified using image analysis software.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with a DDR inhibitor and/or DNA damaging agent.
Methodology:
-
Cell Seeding: A known number of cells are seeded into multi-well plates. The seeding density is adjusted based on the expected toxicity of the treatment to ensure the formation of distinct colonies.
-
Treatment: Cells are allowed to attach overnight and then treated with the DDR inhibitor and/or a DNA damaging agent (e.g., ionizing radiation).
-
Incubation: After treatment, the medium is replaced, and the cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Calculation of Surviving Fraction: The plating efficiency and surviving fraction for each treatment condition are calculated relative to the untreated control.
Conclusion
This compound is a highly potent inhibitor of the ATR kinase. While direct comparative data on its kinase selectivity profile is limited in the public domain, its nanomolar potency against ATR positions it as a valuable research tool for investigating the role of the ATR pathway. The available data on other clinical-stage ATR inhibitors, such as berzosertib, ceralasertib, elimusertib, and gartisertib, highlight the intense focus on this therapeutic target. The choice of a specific DDR inhibitor for research or therapeutic development will depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and the specific genetic context of the cancer being targeted. The experimental protocols provided in this guide offer a standardized framework for the preclinical evaluation and comparison of these promising agents.
References
- 1. Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Findings on ATR Inhibitor Atr-IN-23: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings on Atr-IN-23, a potent and selective ATR inhibitor. This document summarizes key experimental data, outlines detailed protocols from the original publication, and places this compound in the context of other well-characterized ATR inhibitors.
This compound (also referred to as compound 34) has emerged as a significant molecule in the study of DNA Damage Response (DDR) pathways. Its high potency and selectivity for the Ataxia Telangiectasia and Rad3-related (ATR) kinase make it a valuable tool for cancer research. This guide aims to facilitate the replication of initial findings and to offer a comparative perspective against other known ATR inhibitors.
Comparative Efficacy of ATR Inhibitors
The following table summarizes the in vitro potency of this compound and other widely studied ATR inhibitors against the ATR kinase.
| Compound | ATR IC50 (nM) | Reference |
| This compound (Compound 34) | 1.5 | [Shao et al., 2023] |
| Berzosertib (VE-822) | 13 | [Prevo et al., 2012] |
| Ceralasertib (AZD6738) | 0.6 | [Vendetti et al., 2015] |
| Elimusertib (BAY 1895344) | 7 | [Luecking et al., 2017] |
Cellular Activity of this compound
The original study by Shao et al. (2023) evaluated the anti-proliferative activity of this compound in different cancer cell lines.
| Cell Line | Histology | IC50 (µM) |
| LoVo | Colorectal Adenocarcinoma | 0.073 |
| HT-29 | Colorectal Adenocarcinoma | 0.161 |
In Vivo Antitumor Efficacy
In a LoVo xenograft mouse model, this compound demonstrated moderate antitumor efficacy. A tumor growth inhibition (TGI) of 55% was observed at a dosage of 50 mg/kg administered twice daily.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for replicating and building upon these findings.
ATR Kinase Assay (as described in Shao et al., 2023)
The inhibitory activity of this compound against ATR kinase was determined using a commercial ADP-Glo™ Kinase Assay kit.
-
Reaction Setup: The kinase reaction was performed in a 384-well plate with a final volume of 5 µL. The reaction mixture contained ATR kinase, the substrate (p53-derived peptide), ATP, and the test compound (this compound) at varying concentrations.
-
Incubation: The reaction was incubated at room temperature for 1 hour.
-
ADP Detection: After incubation, 5 µL of ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.
-
Luminescence Measurement: Finally, 10 µL of Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal using luciferase. The plate was incubated for 30 minutes at room temperature, and the luminescence was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using graph-fitting software.
Cell Proliferation Assay (as described in Shao et al., 2023)
The anti-proliferative effects of this compound were assessed using a standard MTS assay.
-
Cell Seeding: Cancer cells (LoVo and HT-29) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for 72 hours.
-
MTS Reagent: After the incubation period, MTS reagent was added to each well and incubated for 1-4 hours at 37 °C.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were determined from the dose-response curves.
In Vivo Xenograft Study (as described in Shao et al., 2023)
The in vivo efficacy of this compound was evaluated in a LoVo xenograft model.
-
Tumor Implantation: Female BALB/c nude mice were subcutaneously injected with LoVo cells.
-
Treatment Initiation: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into vehicle control and treatment groups.
-
Drug Administration: this compound was administered orally at a dose of 50 mg/kg once or twice daily for 21 days.
-
Tumor Measurement: Tumor volume and body weight were measured every two days.
-
Efficacy Evaluation: The tumor growth inhibition (TGI) was calculated at the end of the study.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: The ATR signaling pathway in response to DNA damage.
Caption: Experimental workflow for characterizing this compound.
Caption: Comparison of this compound with other ATR inhibitors.
References
Safety Operating Guide
Personal protective equipment for handling Atr-IN-23
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Atr-IN-23, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. Given the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), this document incorporates safety information inferred from similar ATR inhibitors, such as AZD6738 and VE-821, to ensure the highest safety standards in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following PPE should be worn at all times in the designated handling area:
-
Gloves: Two pairs of nitrile gloves should be worn. The outer glove should be changed immediately upon contamination.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Lab Coat: A dedicated, disposable lab coat or a lab coat made of a low-permeability fabric is essential.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powder outside of a certified chemical fume hood), a NIOSH-approved respirator is required.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a similar, well-characterized ATR inhibitor, AZD6738, for comparative safety assessment.
| Property | This compound | AZD6738 (Ceralasertib)[1][2] |
| Molecular Formula | C₂₀H₂₂N₆O₃S₂ | C₂₀H₂₄N₆O₂S |
| Molecular Weight | 458.56 g/mol | 412.51 g/mol |
| Appearance | Solid | Crystalline solid |
| Storage Temperature | Recommended -20°C for long-term storage | -20°C or -80°C for long-term storage[1] |
| Solubility | Not specified | Soluble in DMSO, and dimethyl formamide (~30 mg/ml)[3] |
| Hazard Statements | Not specified | May be irritating to mucous membranes and upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation.[1] |
| Precautionary Statements | Not specified | Collect spillage. Dispose of contents and container to a waste management plant.[1] |
III. Operational Plan: Step-by-Step Guidance
A meticulous operational plan is critical for the safe handling of this compound. The following procedural steps must be strictly adhered to:
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
If the package is intact, transfer it to the designated laboratory area for unpacking.
-
Wear the full complement of PPE during unpacking.
2. Storage:
-
Store this compound in its original, tightly sealed container.
-
Keep the container in a designated, locked, and well-ventilated storage area, such as a freezer, at the recommended temperature of -20°C.[1]
-
The storage area should be clearly labeled with a "Potent Compound" warning sign.
3. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Use a dedicated set of calibrated pipettes and other equipment for handling this compound.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid aerosolization.
-
Ensure the compound is fully dissolved before use in experiments.
4. Experimental Use:
-
When using solutions of this compound, always wear appropriate PPE.
-
Conduct all experimental procedures involving this compound in a manner that minimizes the creation of aerosols.
-
Any equipment that comes into contact with this compound must be decontaminated after use.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated as hazardous chemical waste.
-
This includes empty vials, contaminated PPE (gloves, lab coats), pipette tips, and any unused solutions.
2. Waste Collection:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label should include the name of the compound ("this compound waste"), the concentration (if applicable), and the appropriate hazard symbols.
3. Final Disposal:
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the EHS office or a licensed hazardous waste disposal company.
V. Experimental Protocols and Visualizations
A. ATR Signaling Pathway
The following diagram illustrates the canonical ATR signaling pathway, which is activated in response to single-stranded DNA gaps in the genome.
Caption: A diagram of the ATR signaling pathway.
B. Experimental Workflow: Western Blot for ATR Inhibition
This workflow outlines the key steps to assess the efficacy of an ATR inhibitor, such as this compound, by measuring the phosphorylation of a downstream target, CHK1.
Caption: A workflow for Western Blot analysis.
Detailed Methodology for Western Blot Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in appropriate culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, with or without a DNA damaging agent (e.g., hydroxyurea or UV radiation), for the specified duration.
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated CHK1 (a downstream target of ATR), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CHK1, normalized to total CHK1 and the loading control. A decrease in the phosphorylated CHK1 signal in the presence of this compound indicates inhibition of ATR activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
